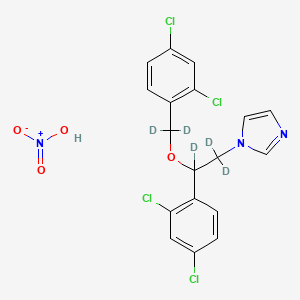

Miconazole-d5 Nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

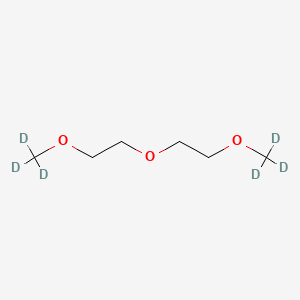

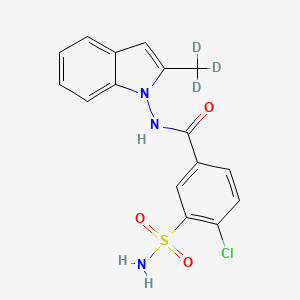

Miconazole-d5 Nitrate is a labeled Miconazole and a topical antifungal . It is used for proteomics research . The molecular formula is C18H9D5Cl4N2O.HNO3 and the molecular weight is 484.17 .

Synthesis Analysis

The synthesis of Miconazole and its associated impurities has been developed using a Thermo Scientific Hypersil Gold C18 Column with a mobile phase of acetonitrile–methanol–ammonium acetate . The method is validated according to ICH guidelines with respect to precision, accuracy, linearity, specificity, robustness, and limits of detection and quantification .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H9D5Cl4N2O.HNO3 . The molecular weight is 484.17 .Chemical Reactions Analysis

Miconazole and its associated impurities have been analyzed using a selective and sensitive method . The separation is carried out using a Thermo Scientific Hypersil Gold C18 Column with a mobile phase of acetonitrile–methanol–ammonium acetate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 484.17 and a molecular formula of C18H9D5Cl4N2O.HNO3 . More detailed physical and chemical properties may be found in the product’s Certificate of Analysis .Scientific Research Applications

Transfersomal Gel for Candida Skin Infections : Miconazole Nitrate has been used to create transfersomal gels, enhancing its skin penetration and effectiveness against fungal infections like Candida (Qushawy et al., 2018).

Solid Lipid Nanoparticles (SLNs) for Topical Delivery : SLNs loaded with Miconazole Nitrate have been developed for improved skin penetration, showing significant antifungal activity and skin targeting effect (Bhalekar et al., 2009).

Ultraflexible Liposomes : Ultraflexible liposomes containing Miconazole Nitrate offer better skin penetration and antifungal activity, compared to traditional formulations (Pandit et al., 2014).

Microparticles for Buccal Use : Microparticles containing Miconazole Nitrate have been developed for oral delivery, improving dissolution rates and maintaining anti-Candida albicans activity (Cartagena et al., 2017).

Treatment of Diaper Dermatitis : A 0.25% Miconazole Nitrate ointment has been effective in treating diaper dermatitis complicated by cutaneous candidiasis, without developing resistance to Miconazole (Blanco & Rossem, 2013).

Nano-Sized Technologies for Skin Delivery : Various nano-formulations like ethosomal, liposomal, and solid lipid nanoparticles have been explored for Miconazole Nitrate delivery, enhancing drug penetration and efficacy for fungal infections treatment (Firooz et al., 2016).

Nanoparticles Gel for Topical Delivery : Miconazole Nitrate-loaded nanoparticles have been developed for topical application, showing potential for prolonged drug release and improved treatment of skin infections (Jadhav et al., 2021).

Bilosomes for Enhanced Therapeutic Efficacy : Miconazole-loaded bilosomes have been created for topical application, demonstrating significant antifungal activity and improved therapeutic efficacy (Imam et al., 2023).

Mechanism of Action

Safety and Hazards

Future Directions

Miconazole-d5 Nitrate is used for research purposes only . Future directions may include the development of new formulations and delivery methods to enhance its therapeutic efficacy .

Relevant Papers Several papers have been published on this compound. These include studies on the development of Miconazole-loaded microemulsions for enhanced topical delivery , and the development of dermal films containing Miconazole Nitrate . These papers provide valuable insights into the potential applications and future directions of this compound research.

properties

IUPAC Name |

nitric acid;1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/i9D2,10D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCACAIVAXEFAL-CDCUZREZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/no-structure.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)